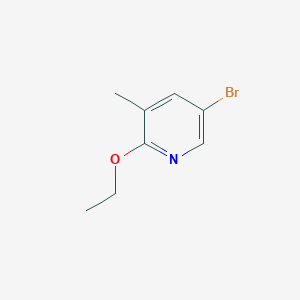

5-Bromo-2-ethoxy-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXFWKLSNMFKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406215 | |

| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-03-3 | |

| Record name | 5-bromo-2-ethoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-bromo-2-ethoxy-3-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The outlined route proceeds via the etherification of a key intermediate, 5-bromo-2-hydroxy-3-methylpyridine. This pathway is presented with detailed, step-by-step experimental protocols derived from analogous transformations of similar substrates, supported by quantitative data where available.

Proposed Synthesis Pathway: An Overview

The synthesis of this compound is proposed to be achieved through a two-step sequence starting from 2-amino-3-methylpyridine. The pathway involves an initial bromination, followed by the conversion of the amino group to a hydroxyl group, and finally, a Williamson ether synthesis to introduce the ethoxy moiety.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure is adapted from the bromination of 2-aminopyridine.[1][2]

Reaction:

Caption: Bromination of 2-Amino-3-methylpyridine.

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methylpyridine in acetone.

-

Cool the solution to 10 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 10 °C.

-

Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 2-amino-5-bromo-3-methylpyridine as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-methylpyridine | |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Acetone | [2] |

| Temperature | 10 °C | [2] |

| Yield | ~95% (reported for a similar substrate) | [2] |

| Purity | High after recrystallization |

Step 2: Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine

This protocol is based on the Sandmeyer reaction, which converts an aryl amine to an aryl halide or phenol via a diazonium salt intermediate.[3][4]

Reaction:

Caption: Diazotization and hydrolysis of 2-Amino-5-bromo-3-methylpyridine.

Procedure:

-

Dissolve 2-amino-5-bromo-3-methylpyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period.

-

Heat the solution to induce hydrolysis of the diazonium salt, monitoring for the evolution of nitrogen gas.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-bromo-2-hydroxy-3-methylpyridine. Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromo-3-methylpyridine | |

| Reagents | Sodium nitrite, Sulfuric acid | [3][4] |

| Temperature | 0-5 °C (diazotization), elevated for hydrolysis | [3][4] |

| Yield | Not reported for this specific substrate, but generally moderate to good for Sandmeyer reactions. | |

| Purity | Requires purification by recrystallization. |

Step 3: Synthesis of this compound

This final step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6][7][8][9]

Reaction:

References

- 1. nbinno.com [nbinno.com]

- 2. ijssst.info [ijssst.info]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-Bromo-2-ethoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a halogenated and substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of its substituents on the molecule's overall properties. The presence of a bromine atom at the 5-position offers a reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The ethoxy group at the 2-position and the methyl group at the 3-position further modulate the electronic and steric characteristics of the pyridine core, influencing its potential biological activity and chemical reactivity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthesis pathway, and its potential applications in research and development.

Chemical and Physical Properties

While experimentally determined data for some properties of this compound are not extensively reported in publicly available literature, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 610279-03-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₀BrNO | Calculated |

| Molecular Weight | 216.08 g/mol | Calculated |

| Physical Form | Solid | Chemical Supplier Catalogs[1] |

| Predicted Boiling Point | 237.4 ± 35.0 °C at 760 mmHg | Computational Prediction |

| Predicted Density | 1.4 ± 0.1 g/cm³ | Computational Prediction |

| Predicted LogP | 2.55 - 3.21 | Computational Prediction |

| Purity | Typically ≥97% | Chemical Supplier Catalogs[1][2] |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar alkoxy-pyridines.[3]

Materials:

-

5-Bromo-2-chloro-3-methylpyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.5 - 2.0 eq). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Reactivity

The reactivity of this compound is primarily dictated by the bromine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] Common reactions include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. The ethoxy and methyl groups can influence the reactivity of the bromine atom through electronic and steric effects.

Applications in Research and Drug Development

While specific examples of the direct use of this compound in drug development are not widely documented, its structural motifs are present in various biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The ability to functionalize the 5-position through cross-coupling reactions makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.

The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of this compound could be explored for its potential to interact with various biological targets, including enzymes and receptors. For instance, substituted pyridines are known to be key components in molecules targeting neurological disorders.[1]

Visualizations

Logical Relationship of Key Properties

References

5-Bromo-2-ethoxy-3-methylpyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxy-3-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic organic chemistry. As a versatile building block, its utility is particularly pronounced in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its chemical structure, physicochemical properties, a proposed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions. The information is structured to support researchers in the effective utilization of this compound in their synthetic endeavors.

Chemical Identity and Structure

This compound is a substituted pyridine ring bearing a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position. The strategic placement of these functional groups, particularly the bromo moiety, makes it an excellent substrate for a variety of cross-coupling reactions.

IUPAC Name: this compound[]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 610279-03-3 | [2] |

| Molecular Formula | C₈H₁₀BrNO | [][2] |

| Molecular Weight | 216.075 g/mol | [][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Polar Surface Area (PSA) | 22.12 Ų | [2] |

| LogP | 2.55 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Williamson Ether Synthesis

This reaction introduces the ethoxy group at the 2-position of the pyridine ring.

-

Materials:

-

5-bromo-2-hydroxy-3-methylpyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodoethane (or Bromoethane) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred DMF.

-

In a separate flask, dissolve 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the pyridine derivative dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be evident.

-

Cool the reaction mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, enabling the synthesis of a wide range of biaryl and hetero-biaryl compounds.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

References

The Emerging Potential of 5-Bromo-2-ethoxy-3-methylpyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a privileged structure in drug discovery. Within the vast landscape of pyridine-based building blocks, halogenated derivatives serve as particularly versatile intermediates. This technical guide focuses on the potential applications of 5-Bromo-2-ethoxy-3-methylpyridine, a compound poised for significant utility in the synthesis of novel bioactive molecules. While direct literature on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its reactivity and potential therapeutic applications. This document will serve as a detailed guide for researchers looking to explore the medicinal chemistry of this promising scaffold, covering its probable synthesis, key reactions, and prospective therapeutic targets, supported by data from closely related compounds.

Core Concepts: The Strategic Advantage of the 5-Bromo-2-alkoxypyridine Scaffold

The medicinal chemistry value of this compound is rooted in its distinct structural features:

-

The Pyridine Core: A bioisostere for a phenyl ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets.

-

The 5-Bromo Substituent: The bromine atom at the 5-position is a key synthetic handle. It is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl and heteroaryl moieties. This is a fundamental transformation in modern drug discovery for building molecular complexity.

-

The 2-Ethoxy Group: The ethoxy group at the 2-position can influence the molecule's electronic properties and, importantly, its pharmacokinetic profile. Compared to a methoxy group, the ethoxy group can offer altered metabolic stability and lipophilicity, potentially leading to improved drug-like properties.

-

The 3-Methyl Group: The methyl group can provide beneficial steric effects, influencing the conformation of the molecule and its binding to a target protein. It can also contribute to hydrophobic interactions within a binding pocket.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a substrate in cross-coupling reactions to generate novel derivatives. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Potential Therapeutic Applications and Supporting Data

Based on the biological activities of structurally related 5-bromopyridine derivatives, compounds synthesized from this compound are anticipated to have potential in several therapeutic areas.

Kinase Inhibition in Oncology

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of kinases. The dysregulation of kinase signaling is a hallmark of many cancers. Derivatives of 5-bromopyridines have been successfully developed as potent kinase inhibitors.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Table 1: Biological Activity of Representative Pyridine Derivatives

| Compound ID | Scaffold | Target/Assay | Activity | Reference |

| 4f | 5-Aryl-2-methylpyridin-3-amine derivative | Biofilm Inhibition (E. coli) | 91.95% Inhibition | [1] |

| 4b | 5-Aryl-2-methylpyridin-3-amine derivative | Anti-thrombolytic | 41.32% Lysis | [1] |

Note: The data presented is for structurally related compounds to indicate potential biological activities.

Agents for Neurological Disorders

The pyridine moiety is present in many centrally acting agents. 5-Bromo-2-cyano-3-methylpyridine is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] The ability to generate diverse libraries of compounds via cross-coupling of this compound could lead to the discovery of novel agents for neurodegenerative diseases or psychiatric conditions.

Antimicrobial and Anti-inflammatory Agents

Derivatives of 5-bromopyridines have demonstrated antimicrobial and anti-inflammatory properties.[2] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The this compound scaffold offers a starting point for the synthesis of novel compounds with potential antibacterial or anti-inflammatory activity.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and derivatization of a 5-bromopyridine scaffold, which can be adapted for this compound.

Protocol 1: Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (Analogous Precursor)

This protocol details the synthesis of an amide derivative of a related bromopyridine, illustrating a common synthetic transformation.[1]

Materials:

-

5-bromo-2-methylpyridin-3-amine

-

Acetic anhydride

-

Acetonitrile

-

96% Sulfuric acid

-

Deionized water

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in acetonitrile.

-

Add acetic anhydride (1.5 eq) to the solution.

-

Add a few drops of 96% sulfuric acid and stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.

-

Once the reaction is complete, evaporate the solvent and allow the residue to cool to room temperature.

-

Add deionized water dropwise to precipitate the product.

-

Stir the mixture for one hour at room temperature.

-

Filter the precipitate, wash with deionized water, and dry to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromopyridine Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 5-bromopyridine with an arylboronic acid.[1]

Materials:

-

5-Bromopyridine derivative (e.g., this compound) (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the 5-bromopyridine derivative and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid, potassium phosphate, and water.

-

Heat the reaction mixture to 85-95 °C and stir for 15 hours or until completion as monitored by TLC.

-

Cool the reaction to room temperature and filter the mixture.

-

Dilute the filtrate with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Based on the well-established reactivity and biological significance of its structural analogs, this compound is a versatile scaffold for the synthesis of novel kinase inhibitors, neuroactive agents, and antimicrobial compounds. The strategic positioning of the bromo, ethoxy, and methyl groups provides a unique combination of synthetic utility and potential for favorable pharmacokinetic properties. This technical guide provides a foundational framework for researchers to begin exploring the potential of this compound in the quest for new and effective therapeutic agents.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-2-ethoxy-3-methylpyridine Derivatives

Disclaimer: Direct experimental evidence elucidating the mechanism of action for 5-Bromo-2-ethoxy-3-methylpyridine derivatives is not currently available in the public domain. This guide, therefore, presents a theoretical framework based on the biological activities of structurally related pyridine compounds and in silico predictions. The content herein is intended for research and drug development professionals to guide future investigations.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The this compound core represents a unique chemical space with potential for novel pharmacological effects. The strategic placement of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. This document explores the potential mechanisms of action of derivatives based on this scaffold, drawing parallels from related structures and employing computational predictions to hypothesize potential biological targets and pathways.

Inferred Biological Activities from Related Pyridine Derivatives

While specific data on this compound derivatives are lacking, studies on other substituted pyridines provide valuable insights into their potential therapeutic applications.

Table 1: Summary of Biological Activities of Structurally Related Pyridine Derivatives

| Derivative Class | Observed Biological Activity | Potential Therapeutic Area | Reference(s) |

| Pyridine-substituted pyrazole 1,3,5-triazines | Antimalarial activity against P. falciparum | Infectious Diseases | [1][2] |

| 2-Oxo-pyridine and 1′H-spiro-pyridine derivatives | Antiproliferative activity against cancer cell lines (HepG-2, Caco-2) | Oncology | [3] |

| Pyrimidine and pyridine derivatives | Inhibition of EGFR (Wild Type and T790M mutant) | Oncology | [4] |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic activity | Fibrotic Diseases | [5] |

| Thieno[2,3-d] pyrimidine derivatives | PI3K inhibition | Oncology | [6] |

Based on this evidence from related compounds, derivatives of this compound could plausibly exhibit activity in areas such as oncology, infectious diseases, or fibrotic conditions. The pyridine core is a known pharmacophore in many kinase inhibitors, and the substituents on the ring can be tailored to achieve selectivity for specific kinase targets.[3]

Postulated Mechanisms of Action and Signaling Pathways

Given the prevalence of pyridine scaffolds in kinase inhibitors, a primary hypothesized mechanism of action for this compound derivatives is the modulation of protein kinase activity. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Inhibition of Protein Kinases

Derivatives could act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a specific kinase. The 2-ethoxy group could form hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The 3-methyl group could provide steric hindrance or favorable van der Waals interactions within the binding pocket, contributing to selectivity. The 5-bromo substituent can form halogen bonds or occupy a hydrophobic pocket, further enhancing binding affinity.

Below is a hypothetical signaling pathway that could be targeted by these derivatives, focusing on a generic receptor tyrosine kinase (RTK) pathway often implicated in cancer.

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Another potential kinase target class are Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 2: Postulated inhibition of Cyclin-Dependent Kinases (CDKs).

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

Initial Target Class Identification

A broad-based screening approach is recommended to identify the general biological space in which these derivatives are active.

Experimental Workflow:

Figure 3: High-level workflow for identifying the mechanism of action.

Detailed Protocol for Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the derivatives against a panel of protein kinases.

Methodology:

-

Compound Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM. Serially dilute in assay buffer to the desired concentrations.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Table 2: Hypothetical Quantitative Data for a Lead Derivative

| Kinase Target | IC50 (nM) |

| PI3Kα | 50 |

| PI3Kβ | 75 |

| PI3Kδ | 20 |

| PI3Kγ | 150 |

| mTOR | 120 |

| CDK2 | >1000 |

| CDK4 | >1000 |

Cellular Assay Protocol: Western Blot for Pathway Analysis

Objective: To confirm the on-target effect of the lead derivative in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to 70-80% confluency.

-

Treat the cells with the lead derivative at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, and a loading control like GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to determine the effect of the compound on the signaling pathway.

-

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of chemical space with the potential for novel therapeutic agents. Based on the analysis of related pyridine derivatives, a plausible mechanism of action for this class of compounds is the inhibition of protein kinases, particularly those involved in cell proliferation and survival pathways such as the PI3K/AKT/mTOR pathway.

The proposed experimental protocols provide a roadmap for elucidating the precise mechanism of action. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a broad range of biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of lead compounds. Furthermore, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of these novel chemical entities.

References

- 1. malariaworld.org [malariaworld.org]

- 2. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

Synthesis of Novel Bio-active Scaffolds from 5-Bromo-2-ethoxy-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the derivatization of 5-Bromo-2-ethoxy-3-methylpyridine, a versatile starting material for the generation of novel chemical entities with potential therapeutic applications. This document details key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing adaptable experimental protocols. Furthermore, it explores the potential biological relevance of the synthesized derivatives, particularly in the context of kinase inhibition, a critical area in modern drug discovery.

Core Synthetic Strategies

The bromine atom at the C5 position of the this compound core serves as a versatile handle for the introduction of a wide range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

General Reaction Scheme:

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.0 eq).

-

Inert Atmosphere: Seal the flask and place it under an inert atmosphere of nitrogen or argon.

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the mixture to a temperature between 85-95°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 75-90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 80-95 |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | 70-88 |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between the pyridine scaffold and a terminal alkyne, a valuable functional group for further synthetic transformations and as a pharmacophore in its own right. This reaction is typically co-catalyzed by palladium and copper complexes.

General Reaction Scheme:

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) (2.0 eq). Stir the mixture for 15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat as required (e.g., up to 80°C), monitoring by TLC or LC-MS until completion.

-

Work-up: After completion, dilute the mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT - 80 | 80-95 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | RT - 70 | 75-90 |

Buchwald-Hartwig Amination for N-Aryl and N-Alkyl Derivatives

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of the pyridine core with a wide variety of primary and secondary amines.[1] This reaction is crucial for accessing novel amine derivatives with potential biological activity.

General Reaction Scheme:

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 60-85 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 70-90 |

Biological Significance and Potential Signaling Pathway Modulation

Pyridine-based scaffolds are prevalent in a multitude of clinically approved drugs and are known to interact with a wide array of biological targets. Derivatives of substituted pyridines have shown promise as kinase inhibitors, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

The novel 5-aryl, 5-alkynyl, and 5-amino-2-ethoxy-3-methylpyridine derivatives synthesized through the aforementioned methods represent a rich chemical space for the discovery of new kinase inhibitors. For instance, various substituted pyridines have been identified as inhibitors of c-Jun N-terminal kinases (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mitogen- and Stress-Activated Kinase 1 (MSK1).

Illustrative Kinase Signaling Pathway:

The diagram below depicts a generalized kinase signaling cascade, a common pathway in which the synthesized pyridine derivatives could potentially intervene.

Caption: Potential inhibition of a kinase cascade by novel pyridine derivatives.

This pathway illustrates how extracellular signals, upon binding to a receptor tyrosine kinase, can trigger a cascade of intracellular phosphorylation events (e.g., the MAPK/ERK pathway). This ultimately leads to the activation of transcription factors that regulate genes involved in key cellular processes. The synthesized 5-substituted-2-ethoxy-3-methylpyridine derivatives can be screened for their ability to inhibit specific kinases within such pathways, thereby modulating cellular responses and offering potential therapeutic benefits.

Experimental Workflow Overview

The successful synthesis and evaluation of novel derivatives from this compound follows a structured workflow, from initial reaction optimization to biological screening.

Caption: Workflow for synthesis and evaluation of pyridine derivatives.

This systematic approach ensures the efficient generation of a library of novel compounds, their rigorous characterization, and their subsequent evaluation in relevant biological assays to identify promising lead candidates for further drug development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel pyridine derivatives. The application of robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides reliable access to a wide chemical space. The resulting compounds, bearing aryl, alkynyl, and amino functionalities, are promising candidates for screening against various biological targets, particularly protein kinases, and hold potential for the development of new therapeutic agents. This guide provides the foundational synthetic protocols and strategic context to empower researchers in their drug discovery endeavors.

References

Biological Activity Screening of 5-Bromo-2-ethoxy-3-methylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation for the biological activity screening of 5-bromo-2-ethoxy-3-methylpyridine and its analogs. While specific research on this particular compound is limited, this document outlines established protocols and potential therapeutic targets based on the known biological activities of structurally related pyridine derivatives. Pyridine scaffolds are of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide serves as a foundational resource for initiating and conducting a thorough preclinical evaluation of this class of compounds.

Potential Therapeutic Applications and Screening Strategies

Substituted pyridine and its fused heterocyclic derivatives have been investigated for a multitude of biological activities.[3] Based on existing literature for analogous compounds, key areas for screening this compound analogs include:

-

Anticancer Activity: Pyridine derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][2][4][5] Screening would typically involve evaluating the compounds' ability to inhibit cancer cell proliferation and induce apoptosis.

-

Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents.[3][6] Screening for antibacterial and antifungal activity is a primary avenue of investigation.

-

Anti-inflammatory Activity: Certain pyridine analogs have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways.[7]

Data Presentation: Summarized Biological Activities

Quantitative data from biological screenings should be organized into clear, concise tables to facilitate comparison and structure-activity relationship (SAR) analysis. Below are template tables for presenting typical anticancer and antimicrobial screening data.

Table 1: In Vitro Anticancer Activity of this compound Analogs

| Compound ID | Modification | Cell Line (e.g., MCF-7) IC₅₀ (µM) | Cell Line (e.g., A549) IC₅₀ (µM) | Cell Line (e.g., HepG2) IC₅₀ (µM) |

| Parent | This compound | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | e.g., R-group substitution at position X | Data to be determined | Data to be determined | Data to be determined |

| Analog 2 | e.g., R-group substitution at position Y | Data to be determined | Data to be determined | Data to be determined |

| Positive Control | e.g., Doxorubicin | Reference value | Reference value | Reference value |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of this compound Analogs

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | This compound | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | e.g., R-group substitution at position X | Data to be determined | Data to be determined | Data to be determined |

| Analog 2 | e.g., R-group substitution at position Y | Data to be determined | Data to be determined | Data to be determined |

| Positive Control | e.g., Ciprofloxacin | Reference value | Reference value | e.g., Fluconazole |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for accurate biological activity screening. The following sections provide methodologies for key assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine analogs and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Conclusion

The screening of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a framework for the systematic evaluation of their biological activities, with a focus on anticancer and antimicrobial applications. By employing standardized protocols and clear data presentation, researchers can effectively identify lead compounds for further development. Future studies should also explore other potential activities, such as anti-inflammatory and anticonvulsant effects, which have been observed in other substituted pyridine derivatives.[8][9] A thorough investigation into the structure-activity relationships will be crucial for optimizing the potency and selectivity of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5-Bromo-2-ethoxy-3-methylpyridine: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom at the 5-position, an activating ethoxy group at the 2-position, and a methyl group at the 3-position, makes it an ideal scaffold for the construction of complex molecular architectures. The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, and the strategic placement of functional groups on this heterocycle allows for diverse and targeted chemical modifications.

This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a synthetic intermediate. Particular focus is placed on its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to enable researchers to effectively integrate this building block into their synthetic strategies.

Physicochemical Properties and Data

While extensive experimental data for this compound is not widely published, its physical and chemical properties can be reliably inferred from its structural analogues, primarily 5-bromo-2-methoxy-3-methylpyridine. The ethoxy group is expected to impart a slight increase in lipophilicity compared to the methoxy analogue, with minimal impact on the reactivity of the C-Br bond.

Table 1: Physicochemical Properties of 5-Bromo-2-alkoxy-3-methylpyridine Analogues

| Property | 5-Bromo-2-methoxy-3-methylpyridine | This compound (Predicted) | Data Source |

| CAS Number | 760207-87-2 | 610279-03-3 | PubChem, Chemical Supplier |

| Molecular Formula | C₇H₈BrNO | C₈H₁₀BrNO | - |

| Molecular Weight | 202.05 g/mol | 216.08 g/mol | - |

| Appearance | Not specified | Likely a solid or oil | - |

| Boiling Point | Not specified | Expected to be slightly higher than the methoxy analogue | - |

| Melting Point | Not specified | - | - |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Expected to be soluble in common organic solvents | General chemical knowledge |

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines can be achieved through various methodologies, often involving multi-step sequences. A general approach to a 5-bromo-2-substituted pyridine is outlined in the patent literature, which can be adapted for the synthesis of the target molecule. The key steps typically involve the construction of the pyridine ring, followed by functional group interconversions to install the desired substituents.

A representative synthetic route to a related compound, 5-bromo-2-methylpyridine, involves the following transformations:

-

Condensation of diethyl malonate with 5-nitro-2-chloropyridine.

-

Decarboxylation to yield 5-nitro-2-methylpyridine.[1]

-

Reduction of the nitro group to an amino group, yielding 5-amino-2-methylpyridine.[1]

-

Sandmeyer-type reaction to convert the amino group to a bromine atom.[1]

To obtain this compound, a synthetic chemist would likely start from a pre-functionalized pyridine or construct the ring with the ethoxy and methyl groups already in place, followed by a bromination step.

Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery and materials science for their ability to forge new chemical bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (an analogous substrate) with Various Boronic Acids [3]

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |

Note: The data presented is for a structurally similar compound and serves as a strong indicator of the expected reactivity and yields for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the synthesis of arylamines from aryl halides and a wide variety of amine coupling partners.[4] This reaction is of immense importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in biologically active molecules. This compound can be effectively coupled with primary and secondary amines, as well as a range of nitrogen-containing heterocycles.

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Aryl and heteroaryl amines |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Primary and secondary amines |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | Hindered amines |

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for analogous 5-bromopyridine derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.[5]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the catalytic cycles for the key reactions discussed.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable building block for organic synthesis, offering a versatile platform for the introduction of molecular diversity. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethoxy-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[3][4] This application note provides a detailed, step-by-step protocol for the Suzuki coupling of 5-Bromo-2-ethoxy-3-methylpyridine with a generic arylboronic acid. The protocol is based on established methodologies for structurally similar bromopyridines and other heteroaryl halides.[5][6]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when working with electron-rich or sterically hindered coupling partners.[5][7] The protocol outlined below utilizes a common and effective palladium catalyst system, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with potassium phosphate as the base in a 1,4-dioxane/water solvent system.[4][6]

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the starting material and a representative coupling partner is provided below. Note that the properties for this compound are estimated based on the closely related analog, 5-Bromo-2-methoxy-3-methylpyridine.[8]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Notes |

| This compound | C₈H₁₀BrNO | ~216.08 | ||

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | White to off-white solid | Representative boronic acid |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Yellow to orange crystalline solid | Catalyst |

| Potassium Phosphate (Tribasic) | K₃PO₄ | 212.27 | White crystalline powder | Base |

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

2.1. Materials and Equipment

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed (e.g., by sparging with argon for 30 minutes)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

2.2. Reaction Setup and Execution

The following table summarizes the quantities and molar equivalents for a typical reaction.

| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Notes |

| This compound | 1.0 | 216 mg | Limiting Reagent |

| Arylboronic acid | 1.2 | 1.2 mmol (e.g., 146 mg for Phenylboronic acid) | |

| Pd(PPh₃)₄ | 0.05 | 58 mg | Catalyst |

| K₃PO₄ | 2.0 | 425 mg | Base |

| 1,4-Dioxane | - | 8 mL | Solvent |

| Water | - | 2 mL | Co-solvent |

Procedure:

-

Inert Atmosphere Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Evacuation and Backfilling: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[5]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[4][6]

-

Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 85-95 °C.[4]

-

Monitoring: Stir the reaction mixture vigorously for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Cooling: Once the reaction is complete (indicated by the consumption of the starting material), remove the flask from the heat source and allow it to cool to room temperature.

2.3. Workup and Purification

-

Quenching: Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[9]

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This detailed protocol provides a robust starting point for researchers performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, may be necessary for different arylboronic acids to achieve maximum yield.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the proposed synthesis of 5-Bromo-2-ethoxy-3-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, and step-by-step procedures.

Overview and Synthetic Strategy

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This proposed method involves the treatment of 5-bromo-2-chloro-3-methylpyridine with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. Ethanol is used as the solvent for this reaction.

Experimental Data

The following table summarizes the quantitative data for the proposed synthesis of this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equiv. |

| 5-Bromo-2-chloro-3-methylpyridine | 208.45 | 10.42 g | 0.05 | 1.0 |

| Sodium | 22.99 | 1.26 g | 0.055 | 1.1 |

| Anhydrous Ethanol | 46.07 | 100 mL | - | - |

| Product | ||||

| This compound | 218.08 | ~10.1 g (Expected) | ~0.046 | - |

Note: The expected yield is approximately 92%. Actual yields may vary depending on experimental conditions and purification efficiency.

Detailed Experimental Protocol

3.1. Materials and Equipment

-

Reactants: 5-Bromo-2-chloro-3-methylpyridine, Sodium metal.

-

Solvent: Anhydrous Ethanol (200 proof).

-

Reagents for Workup: Deionized water, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Glassware: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

-

Equipment: Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, filtration apparatus.

3.2. Safety Precautions

-

Handle sodium metal with extreme care. It is highly reactive with water and moisture. Work in a dry, inert atmosphere if possible.

-

Ethanol is flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from open flames or sparks.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3.3. Reaction Procedure

-

Preparation of Sodium Ethoxide: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous ethanol. Carefully add 1.26 g (0.055 mol) of sodium metal in small pieces to the ethanol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved to form a clear solution of sodium ethoxide.

-

Reaction with 5-Bromo-2-chloro-3-methylpyridine: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 10.42 g (0.05 mol) of 5-bromo-2-chloro-3-methylpyridine dissolved in a minimal amount of anhydrous ethanol via a dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is expected to be complete within 4-6 hours.

3.4. Work-up and Purification

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold deionized water to quench the excess sodium ethoxide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a wash with saturated sodium chloride solution (brine) (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

4.1. Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow

Application Notes and Protocols for 5-Bromo-2-ethoxy-3-methylpyridine in Pharmaceutical Intermediate Synthesis

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive carbon-bromine bond, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of numerous pharmaceutical agents. The ethoxy and methyl groups on the pyridine ring modulate the electronic properties and steric environment of the molecule, influencing its reactivity and providing opportunities for designing targeted therapies.

This document provides detailed application notes and generalized protocols for three key transformations utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The protocols and data are based on established procedures for structurally similar bromopyridine derivatives and offer a robust starting point for experimental design and optimization.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires meticulous attention to technique, particularly the exclusion of oxygen and moisture. The general workflow for these reactions is consistent and is outlined below.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Notes

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[1] This transformation is widely used to synthesize biaryl and heteroaryl structures, which are prevalent scaffolds in many pharmaceutical agents.[1] For this compound, the C-Br bond at the 5-position serves as the electrophilic partner for coupling with a variety of organoboron compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for 5-Bromo-2-ethoxy-3-methylpyridine in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals. The pyridine scaffold is a well-established toxophore in a variety of commercial herbicides, insecticides, and fungicides. The specific arrangement of the bromo, ethoxy, and methyl substituents on this particular scaffold offers medicinal chemists a versatile platform for structural modifications to explore new chemical space and develop next-generation crop protection agents. The bromine atom at the 5-position is particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate biological activity and physicochemical properties.

These application notes provide a comprehensive guide to the potential uses of this compound in an agrochemical discovery program, including synthetic protocols for derivatization and screening protocols for biological activity assessment.

Synthetic Utility and Derivatization Potential

The primary utility of this compound in agrochemical research lies in its capacity as a building block for creating libraries of more complex molecules. The bromine atom serves as a key handle for introducing molecular diversity.

Key Synthetic Transformations:

-